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molecular formula C14H13NO3 B1273338 1-Benzyloxy-3-methyl-2-nitrobenzene CAS No. 61535-21-5

1-Benzyloxy-3-methyl-2-nitrobenzene

Cat. No. B1273338
M. Wt: 243.26 g/mol
InChI Key: ZUMJNYJMXBJJIC-UHFFFAOYSA-N
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Patent
US04835175

Procedure details

A solution of 15.3 g of 3-methyl-2-nitrophenol in 150 ml of dimethylformamide is combined with 28 g of potassium carbonate and 34.2 g of benzyl bromide, and the mixture is stirred for 3 hours at 70°-80° C. Then the inorganic salts are vacuum-filtered, washed with dichloromethane, and the filtrate evaporated under vacuum. The residue is distilled in a bulb tube at a bath temperature of 120° C. and at 0.01 torr, thus obtaining 23.2 g of 3-benzyloxy-2-nitrotoluene as an oil.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
34.2 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([N+:9]([O-:11])=[O:10])=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:18](Br)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>CN(C)C=O>[CH2:18]([O:8][C:4]1[C:3]([N+:9]([O-:11])=[O:10])=[C:2]([CH3:1])[CH:7]=[CH:6][CH:5]=1)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
15.3 g
Type
reactant
Smiles
CC=1C(=C(C=CC1)O)[N+](=O)[O-]
Step Two
Name
Quantity
28 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
34.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 3 hours at 70°-80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the inorganic salts are vacuum-filtered
WASH
Type
WASH
Details
washed with dichloromethane
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated under vacuum
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled in a bulb tube at a bath temperature of 120° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C(=C(C=CC1)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 23.2 g
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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